molecular formula C13H13NO5S2 B6515440 3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 950258-69-2

3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B6515440
CAS RN: 950258-69-2
M. Wt: 327.4 g/mol
InChI Key: WOBUGPPBFMDKIC-UHFFFAOYSA-N
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Description

“3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid” is a compound with the CAS Number: 931744-67-1 . It has a molecular weight of 313.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The compound has a molecular formula of C12H11NO5S2 . It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring is a methoxyphenyl group, a methyl group, and a sulfamoyl group .


Chemical Reactions Analysis

Thiophene derivatives are known to be involved in a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 313.36 . The InChI Code of the compound is 1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Mechanism of Action

Mode of Action

sulfamoyl group, which is often involved in binding to enzymes or receptors in biological systems. The methoxyphenyl group may also contribute to its interaction with targets, possibly through hydrophobic interactions or hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been involved in theSuzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with similar biochemical pathways, affecting the formation of carbon-carbon bonds in biological systems.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s sulfamoyl group might be sensitive to changes in pH, which could affect its binding to targets. Similarly, temperature could influence the compound’s stability and its interactions with other molecules .

properties

IUPAC Name

3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-14(9-3-5-10(19-2)6-4-9)21(17,18)11-7-8-20-12(11)13(15)16/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBUGPPBFMDKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid

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